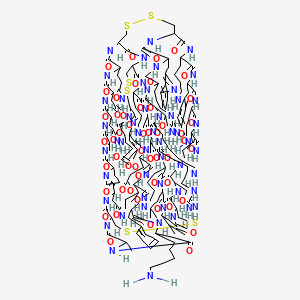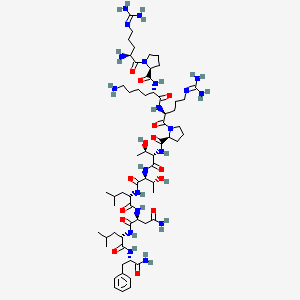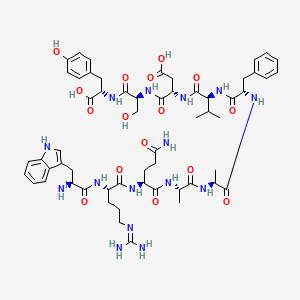
134649-29-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
β-Amyloid 12-20 is a fragment of the β-Amyloid protein . This peptide is involved in metal binding and forms amyloid plaques in the brains of Alzheimer’s disease (AD) patients . Its molecular formula is C57H83N15O11 and it has a molecular weight of 1154.36 .
Molecular Structure Analysis
The IUPAC name for β-Amyloid 12-20 is quite complex, indicating a large and intricate molecular structure . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
β-Amyloid 12-20 has a molecular weight of 1154.36 . It should be stored at -20°C .Aplicaciones Científicas De Investigación
Software Development and Grid Computing : Scientific research applications often involve complex software development. A study by Appelbe, Moresi, Quenette, and Simter (2007) highlights the challenges in developing and maintaining scientific software, which is traditionally written in languages like C and Fortran. They note the emergence of scientific software frameworks for grid-enabling existing applications and developing new ones, which contrasts with traditional methods of software development in scientific research (Appelbe et al., 2007).
Data-Intensive Analysis Processes : Yao, Rabhi, and Peat (2014) discuss the essential requirements for software applications to support data-intensive scientific analysis, including interoperability, integration, and automation. They emphasize the use of hybrid technologies to meet these requirements, underscoring the complexity of data management in scientific research (Yao et al., 2014).
Data Sharing and Preservation : Tenopir et al. (2011) examine the practices and perceptions of data sharing among scientists. Their findings reveal barriers to data sharing, such as time constraints and lack of funding, highlighting the significance of data accessibility and preservation in scientific research (Tenopir et al., 2011).
Software Licensing in Scientific Research : Morin, Urban, and Śliż (2012) offer insights into the complexities of software licensing for scientists who develop software. They underline the importance of legal knowledge for scientist-programmers in distributing their software, crucial for reproducibility and peer-review in scientific research (Morin et al., 2012).
Hackathons in Scientific Research : Ghouila et al. (2018) describe how hackathons can enhance collaborative science by enabling peer review before publication and fostering reproducibility in scientific analyses. This study illustrates the growing trend of collaborative methods in scientific research (Ghouila et al., 2018).
Big Data in Scientific Research : Krishnan (2020) discusses the applications and usage of big data in scientific research, including complex analytics on large datasets, as exemplified by the discovery of the Higgs boson particle. This study highlights the importance of infrastructure technologies in contemporary scientific research (Krishnan, 2020).
Propiedades
Número CAS |
134649-29-9 |
|---|---|
Nombre del producto |
134649-29-9 |
Fórmula molecular |
C₅₇H₈₃N₁₅O₁₁ |
Peso molecular |
1154.36 |
Secuencia |
One Letter Code: VHHQKLVFF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)
